Cas no 1803856-60-1 (6-Hydroxybenzo[d]oxazole-2-carbonyl chloride)

6-Hydroxybenzo[d]oxazole-2-carbonyl chloride is a reactive heterocyclic intermediate used in organic synthesis, particularly in the preparation of amides, esters, and other acyl derivatives. Its benzo[d]oxazole core offers structural rigidity, while the hydroxyl group provides a site for further functionalization. The carbonyl chloride moiety ensures high reactivity toward nucleophiles, facilitating efficient coupling reactions. This compound is valuable in pharmaceutical and agrochemical research, where it serves as a key building block for bioactive molecules. Its stability under controlled conditions and compatibility with standard synthetic protocols make it a practical choice for constructing complex heterocyclic frameworks. Proper handling is essential due to its moisture sensitivity.
6-Hydroxybenzo[d]oxazole-2-carbonyl chloride structure
1803856-60-1 structure
商品名:6-Hydroxybenzo[d]oxazole-2-carbonyl chloride
CAS番号:1803856-60-1
MF:C8H4ClNO3
メガワット:197.575261116028
CID:4818842

6-Hydroxybenzo[d]oxazole-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride
    • インチ: 1S/C8H4ClNO3/c9-7(12)8-10-5-2-1-4(11)3-6(5)13-8/h1-3,11H
    • InChIKey: CTMURYJMJDMQKW-UHFFFAOYSA-N
    • ほほえんだ: ClC(C1=NC2C=CC(=CC=2O1)O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 223
  • トポロジー分子極性表面積: 63.3
  • 疎水性パラメータ計算基準値(XlogP): 2.3

6-Hydroxybenzo[d]oxazole-2-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081003451-500mg
6-Hydroxybenzo[d]oxazole-2-carbonyl chloride
1803856-60-1 98%
500mg
$6,887.91 2022-04-02
Alichem
A081003451-1g
6-Hydroxybenzo[d]oxazole-2-carbonyl chloride
1803856-60-1 98%
1g
$11,842.99 2022-04-02
Alichem
A081003451-250mg
6-Hydroxybenzo[d]oxazole-2-carbonyl chloride
1803856-60-1 98%
250mg
$4,878.94 2022-04-02

6-Hydroxybenzo[d]oxazole-2-carbonyl chloride 関連文献

6-Hydroxybenzo[d]oxazole-2-carbonyl chlorideに関する追加情報

Introduction to 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride (CAS No. 1803856-60-1)

6-Hydroxybenzo[d]oxazole-2-carbonyl chloride, identified by its Chemical Abstracts Service (CAS) number 1803856-60-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the benzo[d]oxazole class, a heterocyclic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of both a hydroxyl group and a carbonyl chloride functionality makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of bioactive agents.

The structural features of 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride contribute to its utility in various synthetic pathways. The benzo[d]oxazole core is known for its stability and biological relevance, often serving as a scaffold in drug design. The carbonyl chloride group, on the other hand, is highly reactive and facilitates nucleophilic addition reactions, enabling the introduction of diverse functional groups. This reactivity makes it an indispensable tool for chemists working on the synthesis of peptidomimetics, heterocyclic compounds, and other pharmacologically relevant molecules.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from benzo[d]oxazole derivatives. Research has highlighted their potential in treating various diseases, including cancer, inflammation, and infectious disorders. For instance, studies have demonstrated that modifications of the benzo[d]oxazole scaffold can enhance binding affinity to biological targets, leading to improved pharmacological activity. The compound 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride plays a crucial role in these endeavors by providing a versatile platform for structural diversification.

The reactivity of the carbonyl chloride group in 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride allows for efficient coupling with nucleophiles such as amines and alcohols. This property is particularly useful in peptide coupling reactions, where it serves as an activated derivative of 2-hydroxybenzophenone. The ability to introduce various substituents at the 2-position of the benzo[d]oxazole ring further expands its synthetic utility. For example, researchers have utilized this compound to synthesize derivatives with enhanced solubility or metabolic stability, which are critical factors in drug development.

Advances in synthetic methodologies have also contributed to the increasing use of 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride in pharmaceutical research. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient preparations of this intermediate. These innovations not only improve yield but also reduce the environmental impact of synthetic processes. As a result, 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride has become an integral part of many synthetic strategies employed by pharmaceutical companies and academic laboratories.

The biological activity of benzo[d]oxazole derivatives has been extensively studied, with several compounds entering clinical trials for their therapeutic potential. The hydroxyl group at the 6-position and the carbonyl chloride at the 2-position provide multiple sites for functionalization, allowing chemists to tailor properties such as bioavailability and target specificity. For example, modifications at these positions have led to compounds with improved anti-inflammatory and anticancer effects. The versatility of 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride makes it a preferred choice for researchers aiming to develop next-generation therapeutics.

In conclusion, 6-Hydroxybenzo[d]oxazole-2-carbonyl chloride (CAS No. 1803856-60-1) is a highly valuable intermediate in medicinal chemistry due to its structural features and reactivity. Its role in synthesizing bioactive molecules underscores its importance in drug discovery efforts. As research continues to uncover new applications for benzo[d]oxazole derivatives, compounds like this will remain indispensable tools for chemists seeking to develop innovative treatments for human diseases.

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